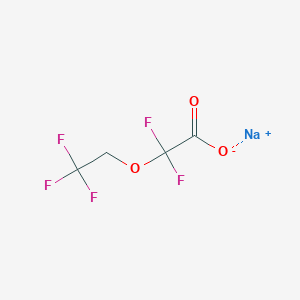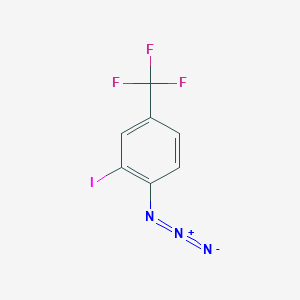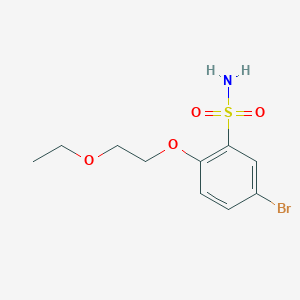
2-(Morpholine-4-carbonyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)morpholine hydrochloride typically involves the reaction of morpholine with phosgene in an inert liquid medium such as toluene or xylene at temperatures ranging from 50°C to 150°C . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-4-carboxylic acid derivatives, while reduction can produce morpholine derivatives with different functional groups .
Scientific Research Applications
2-(Morpholine-4-carbonyl)morpholine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Morpholine-4-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antidepressant, it acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters. By inhibiting MAO-A, the compound increases the levels of neurotransmitters such as serotonin and norepinephrine, thereby exerting its antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.
Morpholine-4-carboxylic acid derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
2-(Morpholine-4-carbonyl)morpholine hydrochloride is unique due to its dual morpholine structure, which imparts distinct chemical and biological properties. Its ability to act as a reversible inhibitor of monoamine oxidase A sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H17ClN2O3 |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
morpholin-2-yl(morpholin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O3.ClH/c12-9(8-7-10-1-4-14-8)11-2-5-13-6-3-11;/h8,10H,1-7H2;1H |
InChI Key |
IVRTYAUZWUWYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C(=O)N2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



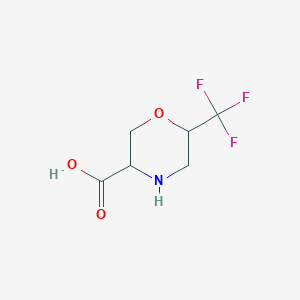
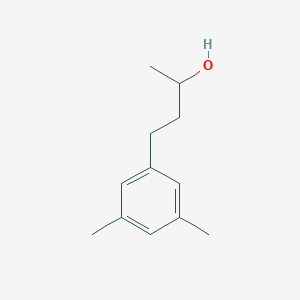

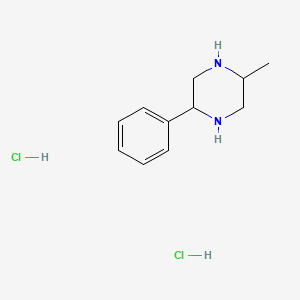
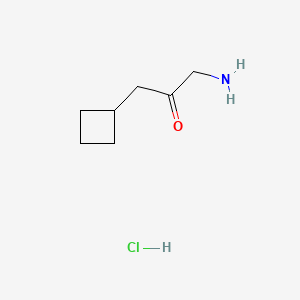
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)

![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)
